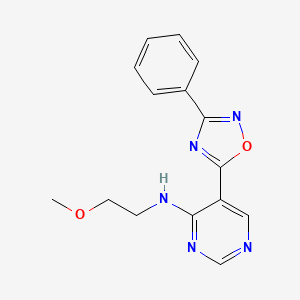
N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a derivative of pyrimidin-4-amine, which is a core structure for various biologically active compounds. The presence of a 1,2,4-oxadiazole moiety is a common feature in medicinal chemistry due to its resemblance to biologically relevant heterocycles and its potential for diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives typically involves multi-step reactions, including condensation, chlorination, and final amine coupling steps. For instance, the synthesis of related compounds has been reported through the condensation of different starting materials such as amino-thiophenes or amino-benzofurans with urea, followed by chlorination and subsequent reactions with amines or other nucleophiles . The structures of the synthesized compounds are usually confirmed by spectroscopic methods like NMR and HRMS .
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives can be elucidated using X-ray crystallography, which provides precise information about the bond lengths and angles. Density functional theory (DFT) calculations are often used to optimize the geometry and compare with experimental data. The molecular electrostatic potential (MEP) surface map can be investigated to understand the electronic properties of the molecule .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives can undergo various chemical reactions depending on the substituents present on the ring. The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the compound. For example, the introduction of a trifluoromethyl group can enhance the insecticidal and fungicidal activities of these compounds . The reactivity can also be studied through molecular docking to predict the interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The presence of a methoxyethyl group can affect the lipophilicity and, consequently, the bioavailability of the compound. The biological activities, such as anticancer, insecticidal, and fungicidal activities, are evaluated through bioassays and can be correlated with the chemical structure to understand the structure-activity relationships .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A study investigated the antifungal effects of several pyrimidin-amine derivatives, including compounds similar to the one of interest, against fungi like Aspergillus terreus and Aspergillus niger. The findings suggested that these compounds exhibit promising antifungal activities, with specific derivatives showing more potent effects against certain fungi strains (Jafar et al., 2017).
Antioxidant Activity
Research on 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which are structurally related to the compound , demonstrated significant antioxidant activity. This study highlighted the impact of substituent variation on the antioxidant efficacy of these compounds, with some derivatives showing notable radical scavenging capabilities (Kotaiah et al., 2012).
Anticancer Potential
A series of N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, related to the target compound, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study found that these new compounds displayed good to moderate activity, suggesting their potential as anticancer agents (Yakantham et al., 2019).
Selective Adenosine Receptor Antagonists
Research on pyrazolo[4,3-d]pyrimidine derivatives, which share a similar heterocyclic core with the compound of interest, identified them as potent and selective antagonists for the human A3 adenosine receptor. These findings indicate their potential therapeutic applications in conditions modulated by this receptor (Squarcialupi et al., 2016).
Synthesis and Reactivity
A study detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including reactions under ultrasound irradiation, showcasing their potential anti-inflammatory and anticancer activities. This research underlines the diverse chemical reactivity of pyrimidin-amine derivatives and their significance in developing therapeutic agents (Kaping et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-21-8-7-17-14-12(9-16-10-18-14)15-19-13(20-22-15)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYSWIPROBWVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
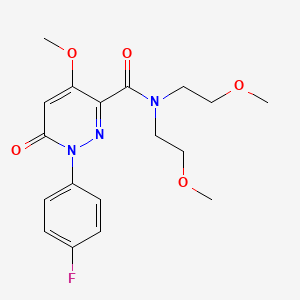
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
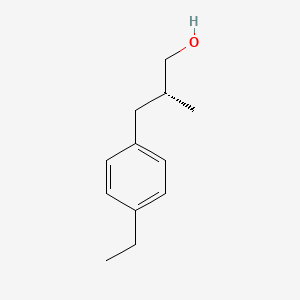
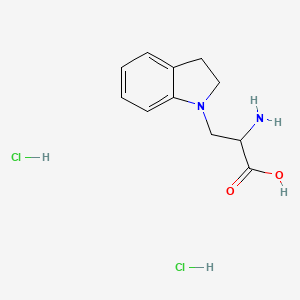
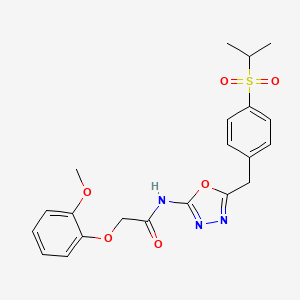
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)